molecular formula C17H12FNO2S B302165 5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B302165
M. Wt: 313.3 g/mol
InChI Key: NFSIMQAJJFWONM-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiazolidine-2,4-dione with 4-fluorobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C17H12FNO2S

Molecular Weight

313.3 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12FNO2S/c18-14-8-6-13(7-9-14)11-19-16(20)15(22-17(19)21)10-12-4-2-1-3-5-12/h1-10H,11H2/b15-10-

InChI Key

NFSIMQAJJFWONM-GDNBJRDFSA-N

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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